what is Amino-PEG10-acid
what is Amino-PEG10-acid
An In-Depth Technical Guide to Amino-PEG10-acid for Researchers and Drug Development Professionals
Introduction
Amino-PEG10-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and pharmaceutical research. Its structure features a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This configuration allows for the covalent conjugation of two different molecules, such as proteins, peptides, antibodies, or small molecule drugs.
The PEG chain enhances the aqueous solubility and bioavailability of the resulting conjugate while potentially reducing its immunogenicity.[1][2] A primary and critical application of Amino-PEG10-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] In a PROTAC, the linker tethers a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the POI.
Physicochemical Properties
The properties of Amino-PEG10-acid are summarized below. Data is aggregated from various chemical suppliers. Note that slight variations may exist between batches and suppliers.
| Property | Data | Citations |
| Molecular Formula | C23H47NO12 | |
| Molecular Weight | 529.62 g/mol | |
| CAS Number | 2170987-85-4 (Free Base), 196936-04-6 (HCl Salt) | |
| Appearance | White solid | |
| Purity | Typically >96% | |
| Solubility | Soluble in Methanol (MeOH), DMF, DMSO, and water. | |
| Storage Conditions | Recommended long-term storage at -20°C. |
Key Chemical Reactions
The bifunctional nature of Amino-PEG10-acid allows for sequential or orthogonal conjugation strategies.
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Amine Group Reactivity : The terminal primary amine (-NH2) readily reacts with molecules containing activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones to form stable amide or imine bonds, respectively.
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Carboxylic Acid Reactivity : The terminal carboxylic acid (-COOH) can be coupled to primary amines on a target molecule. This reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, to form a stable amide bond.
Experimental Protocols
Below are detailed methodologies for common conjugation reactions involving Amino-PEG10-acid.
General Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid end of Amino-PEG10-acid to a molecule containing a primary amine (Molecule-NH2).
Materials:
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Amino-PEG10-acid
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Molecule-NH2 (e.g., a protein, peptide)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: MES buffer (pH 4.5-5.0)
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Coupling Buffer: PBS or borate buffer (pH 7.2-8.0)
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Quenching solution (e.g., hydroxylamine)
Procedure:
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Dissolution : Dissolve Amino-PEG10-acid in the Activation Buffer.
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Activation : Add a 1.5 to 5-fold molar excess of both EDC and NHS to the Amino-PEG10-acid solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate. This activation is most effective at a slightly acidic pH.
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Conjugation : Immediately add the activated Amino-PEG10-acid solution to a solution of Molecule-NH2 dissolved in the Coupling Buffer. The pH is raised to facilitate the reaction between the NHS ester and the primary amine.
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Reaction : Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching : Add a quenching solution, such as hydroxylamine, to hydrolyze any unreacted NHS esters.
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Purification : Purify the resulting conjugate using appropriate methods, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography, to remove unreacted reagents and byproducts.
PROTAC Synthesis: Amide Coupling via HATU
This protocol outlines the final step in a PROTAC synthesis, where an amine-containing intermediate (e.g., a linker attached to a POI ligand) is coupled to a carboxylic acid-containing E3 ligase ligand (e.g., Pomalidomide).
Materials:
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Amine-functionalized linker intermediate (e.g., POI-Linker-NH2, where the linker could be derived from Amino-PEG10-acid)
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Carboxylic acid-containing E3 ligase ligand (e.g., Pomalidomide)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Activation : In a nitrogen-purged flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
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Stirring : Stir the mixture at room temperature for approximately 15 minutes to fully activate the carboxylic acid group.
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Coupling : Add a solution of the amine-functionalized linker intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
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Reaction : Continue stirring at room temperature under a nitrogen atmosphere for 4 hours. Monitor the reaction's progress using LC-MS.
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Workup : Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine to remove residual reagents.
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Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to yield the final PROTAC.
Visualized Workflows and Mechanisms
Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating a protein to a small molecule drug using Amino-PEG10-acid as the linker.
Caption: Workflow for protein-drug conjugation using Amino-PEG10-acid.
PROTAC Mechanism of Action
This diagram shows the catalytic mechanism by which a PROTAC, synthesized using a linker like Amino-PEG10-acid, induces the degradation of a target protein.
Caption: The PROTAC catalytic cycle for targeted protein degradation.
